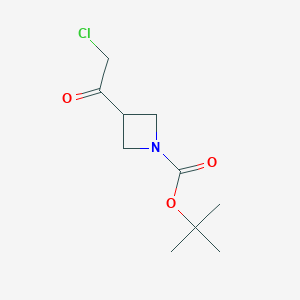

Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC12164390

Molecular Formula: C10H16ClNO3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16ClNO3 |

|---|---|

| Molecular Weight | 233.69 g/mol |

| IUPAC Name | tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6H2,1-3H3 |

| Standard InChI Key | RIHBAFYOPAVGKE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C(=O)CCl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a four-membered azetidine ring substituted at the 3-position with a chloroacetyl group () and at the 1-position with a tert-butoxycarbonyl (Boc) protective group. The Boc group enhances solubility in organic solvents and stabilizes the amine functionality during synthetic reactions . The chloroacetyl moiety introduces electrophilic reactivity, enabling nucleophilic substitutions or cross-coupling reactions critical for derivatization.

Key Structural Features:

-

Azetidine Ring: A saturated four-membered ring with inherent ring strain, contributing to reactivity.

-

Chloroacetyl Group: A chlorine atom adjacent to a ketone, facilitating alkylation or acylation reactions.

-

Boc Protection: The tert-butyl carbamate group prevents unwanted side reactions at the azetidine nitrogen .

Table 1: Molecular Identifiers

Synthesis and Optimization Strategies

Conventional Synthesis Route

The most widely documented method involves reacting azetidine derivatives with chloroacetyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions. This one-step protocol minimizes side reactions like hydrolysis of the chloroacetyl chloride:

Key Steps:

-

Protection: Introducing the Boc group to azetidine via di-tert-butyl dicarbonate .

-

Acylation: Reacting Boc-protected azetidine with chloroacetyl chloride.

-

Purification: Column chromatography or recrystallization to isolate the product.

Patent-Based Improvements

A 2018 Chinese patent (CN111362852A) describes an alternative route for synthesizing related azetidinones, emphasizing solvent efficiency and yield optimization . While focusing on 1-tert-butyloxycarbonyl-3-azetidinone, the methodology informs best practices for analogous compounds:

-

Solvent Selection: Replacing dioxane and dimethyl sulfoxide (DMSO) with methylene chloride reduces environmental impact .

-

Catalysis: Using triethylamine as a base achieves 91% yield in the acylation step .

-

Impurity Control: Strict temperature control (10–40°C) minimizes byproducts .

Table 2: Synthesis Comparison

| Parameter | Conventional Method | Patent Method |

|---|---|---|

| Solvent | Dioxane/DMSO | Methylene chloride |

| Base | Triethylamine | Triethylamine |

| Yield | 70–80% | 91% |

| Purity | Moderate (requires chromatography) | High (direct crystallization) |

Applications in Pharmaceutical Development

Role as a Synthetic Intermediate

The compound’s dual functionality—a protected amine and a reactive chloroacetyl group—makes it a linchpin in synthesizing bioactive molecules:

-

Anticancer Agents: Chloroacetyl groups participate in Michael additions with thiol-containing drugs.

-

Antibiotics: Azetidine rings are incorporated into β-lactam analogs to combat resistance.

-

Kinase Inhibitors: The Boc group is cleaved in situ to generate free amines for scaffold diversification .

Case Study: Analog Derivatization

A structurally related compound, tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, demonstrates the impact of substituent positioning. Compared to the 3-substituted isomer, the 2-substituted variant exhibits:

-

Enhanced Reactivity: Faster alkylation rates due to reduced steric hindrance.

-

Divergent Biological Activity: Improved binding to serine proteases in preclinical assays.

Comparative Analysis with Structural Analogs

Positional Isomerism

The placement of the chloroacetyl group on the azetidine ring (2- vs. 3-position) profoundly influences chemical behavior:

Table 3: Isomer Comparison

| Property | 3-Substituted Isomer | 2-Substituted Isomer |

|---|---|---|

| Synthesis Yield | 70–80% | 65–75% |

| Melting Point | Not reported | 82–85°C |

| Reactivity with EtSH |

Future Research Directions

Process Optimization

-

Green Chemistry: Replacing dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability .

-

Flow Chemistry: Continuous synthesis to enhance yield and reduce reaction times.

Biological Evaluation

-

Target Identification: Screening against kinase libraries to uncover lead compounds .

-

Toxicology Studies: Assessing metabolite formation and off-target effects.

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume